molecular formula C11H20N2O5 B2730844 Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate CAS No. 1822563-16-5

Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Cat. No. B2730844
CAS RN: 1822563-16-5
M. Wt: 260.29
InChI Key: CGMQVXPBMLTDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate” is a chemical compound with the linear formula C16H26N2O6 . The tert-butyloxycarbonyl (BOC) group in this compound is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate” is defined by its linear formula C16H26N2O6 . The compound contains a BOC group, which is a common protecting group used in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate” are likely to involve the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Use as a Protecting Group

The tert-butoxycarbonyl (BOC) group in the compound is a well-known protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis of N-Heterocycles

The tert-butanesulfinamide group, which is structurally similar to the tert-butoxycarbonyl group, has been used in the synthesis of N-heterocycles . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives

A compound structurally similar to “Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate”, namely “N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine”, has been synthesized . This compound is a new derivative of β-(1,2,4-triazol-1-yl)alanine .

Biological Activity

Compounds containing the 1,2,4-triazole moiety, which is present in the compound , have a wide spectrum of biological activities . These include antimicrobial, antibacterial, antifungal, anticancer, antiviral, and antitumor activities .

Agricultural Applications

1,2,4-triazole derivatives are also used in agricultural science as potent fungicides, herbicides, and insecticides .

Metabolite of Fungicides and Weedkillers

β-(1,2,4-Triazol-1-yl)-L-alanine, a compound related to “Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate”, is known as an important metabolite in plants of the fungicide myclobutanil . β-(3-amino-1,2,4-triazol-1-yl)-L-alanine is a metabolite of the weedkiller 3-amino-1,2,4-triazole .

properties

IUPAC Name

methyl 5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(12)15)5-6-8(14)17-4/h7H,5-6H2,1-4H3,(H2,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMQVXPBMLTDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

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